

Basic chemical properties of N-Butanoyl-DL-homoserine lactone.

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Compound of Interest

Compound Name: *N-Butanoyl-DL-homoserine lactone*

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In-Depth Technical Guide to N-Butanoyl-DL-homoserine Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butanoyl-DL-homoserine lactone, a member of the N-acyl homoserine lactone (AHL) family, is a pivotal signaling molecule in the quorum sensing (QS) systems of various Gram-negative bacteria. This document provides a comprehensive overview of its fundamental chemical and biological properties. It includes detailed tables of its physicochemical characteristics, in-depth experimental protocols for its synthesis and biological evaluation, and visual representations of its role in bacterial signaling pathways. This guide is intended to serve as a valuable resource for researchers engaged in the study of bacterial communication and the development of novel antimicrobial strategies.

Core Chemical Properties

N-Butanoyl-DL-homoserine lactone, systematically known as N-[(3S)-2-oxooxolan-3-yl]butanamide, is a small organic molecule with the chemical formula $C_8H_{13}NO_3$.^[1] It is a racemic mixture of N-Butanoyl-D-homoserine lactone and N-Butanoyl-L-homoserine lactone.^[2]

[3] The L-enantiomer is the biologically active form that interacts with bacterial quorum sensing systems.[4]

Physicochemical Data

A summary of the key physicochemical properties of **N-Butanoyl-DL-homoserine lactone** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₃ NO ₃	[1]
Molecular Weight	171.19 g/mol	[1]
CAS Number	98426-48-3 (DL form), 67605-85-0 (L form)	[1][3][5][6][7]
IUPAC Name	N-[(3S)-2-oxooxolan-3-yl]butanamide	[1]
Appearance	White to off-white solid/powder or crystals	[2]
Solubility	Soluble in DMSO (30-100 mg/mL), DMF (30 mg/mL), Chloroform, and Water (30-34 mg/mL). Ethanol and methanol are not recommended as they can open the lactone ring.	[3][5][7][8][9][10]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[2][9]

Spectroscopic Data

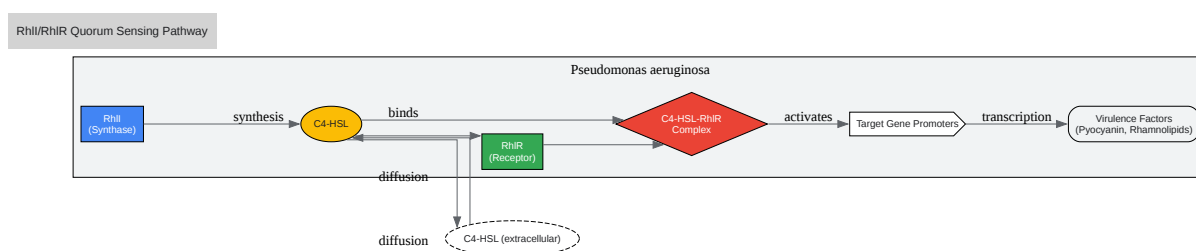
While specific spectra are not included here, the identity and purity of **N-Butanoyl-DL-homoserine lactone** are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

Biological Role in Quorum Sensing

N-Butanoyl-DL-homoserine lactone, often abbreviated as C4-HSL, is a key autoinducer molecule in the quorum sensing circuitry of various bacteria, most notably the opportunistic human pathogen *Pseudomonas aeruginosa*.^[4] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.^[4]

The RhII/RhIR Signaling Pathway in *Pseudomonas aeruginosa*

In *P. aeruginosa*, C4-HSL is synthesized by the enzyme RhII. As the bacterial population grows, the concentration of C4-HSL increases. Once a threshold concentration is reached, C4-HSL binds to and activates its cognate intracellular receptor, the transcriptional regulator RhIR. The C4-HSL/RhIR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription. This regulatory network controls the expression of numerous virulence factors, including the production of pyocyanin and rhamnolipids, as well as biofilm formation.^[11]



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Caption: The RhII/RhIR quorum sensing circuit in *Pseudomonas aeruginosa*.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **N-Butanoyl-DL-homoserine lactone** and for key experiments to assess its biological activity.

Synthesis via Schotten-Baumann Reaction

This protocol describes the synthesis of N-acyl homoserine lactones using the Schotten-Baumann reaction conditions.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- (S)-(-)- α -amino- γ -butyrolactone hydrobromide
- Butyryl chloride
- Sodium carbonate
- Dichloromethane (DCM)
- Water
- Silica gel for column chromatography

Procedure:

- Prepare a biphasic mixture by dissolving (S)-(-)- α -amino- γ -butyrolactone hydrobromide and sodium carbonate in a mixture of water and dichloromethane.
- Stir the mixture vigorously at room temperature.
- Slowly add butyryl chloride to the reaction mixture.
- Continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).
- Separate the organic layer and wash it with water and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain N-butanoyl-L-homoserine lactone.

RhIR Agonism/Antagonism Assay using a β -Galactosidase Reporter

This protocol describes a cell-based reporter gene assay to quantify the agonistic or antagonistic activity of compounds on the RhIR receptor.^{[15][16]}

Materials:

- E. coli reporter strain harboring a plasmid with the rhIR gene and a reporter plasmid with a rhIA promoter-lacZ fusion.
- Luria-Bertani (LB) broth and agar
- **N-Butanoyl-DL-homoserine lactone** (for control and antagonism assays)
- Test compounds
- Z buffer
- o-nitrophenyl- β -D-galactopyranoside (ONPG)
- Sodium carbonate (1M)

Procedure:

- Grow the E. coli reporter strain overnight in LB broth with appropriate antibiotics.
- Dilute the overnight culture into fresh LB broth and grow to mid-log phase.
- Aliquot the cell culture into a 96-well plate.

- For agonism assays, add varying concentrations of the test compound. For antagonism assays, add a fixed concentration of N-Butanoyl-L-homoserine lactone (e.g., its EC₅₀ concentration) along with varying concentrations of the test compound.
- Incubate the plate at 37°C with shaking for a defined period.
- Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
- Initiate the β -galactosidase reaction by adding ONPG solution.
- Incubate at 37°C until a yellow color develops.
- Stop the reaction by adding 1M sodium carbonate.
- Measure the absorbance at 420 nm.
- Calculate β -galactosidase activity (in Miller units) and determine EC₅₀ or IC₅₀ values. The approximate EC₅₀ value for N-butanoyl-L-homoserine lactone (BHL) is 10 μ M.[\[4\]](#)

Quantification of Pyocyanin Production

This protocol details the extraction and quantification of pyocyanin from *P. aeruginosa* cultures.
[\[1\]](#)[\[3\]](#)[\[5\]](#)

Materials:

- *P. aeruginosa* culture supernatant
- Chloroform
- 0.2 N HCl

Procedure:

- Centrifuge the *P. aeruginosa* culture to pellet the cells and collect the supernatant.
- Extract the supernatant with an equal volume of chloroform. The pyocyanin will move into the blue chloroform layer.

- Separate the chloroform layer and mix it with 0.2 N HCl. The pyocyanin will move into the acidic aqueous layer, which will turn pink.
- Measure the absorbance of the pink aqueous layer at 520 nm.
- Calculate the concentration of pyocyanin (in $\mu\text{g/mL}$) by multiplying the absorbance at 520 nm by 17.072.[8]

Quantification of Rhamnolipid Production

This protocol describes the methylene blue-based method for quantifying rhamnolipids.[2]

Materials:

- *P. aeruginosa* culture supernatant
- Ethyl acetate
- Chloroform
- Methylene blue solution
- Borax buffer

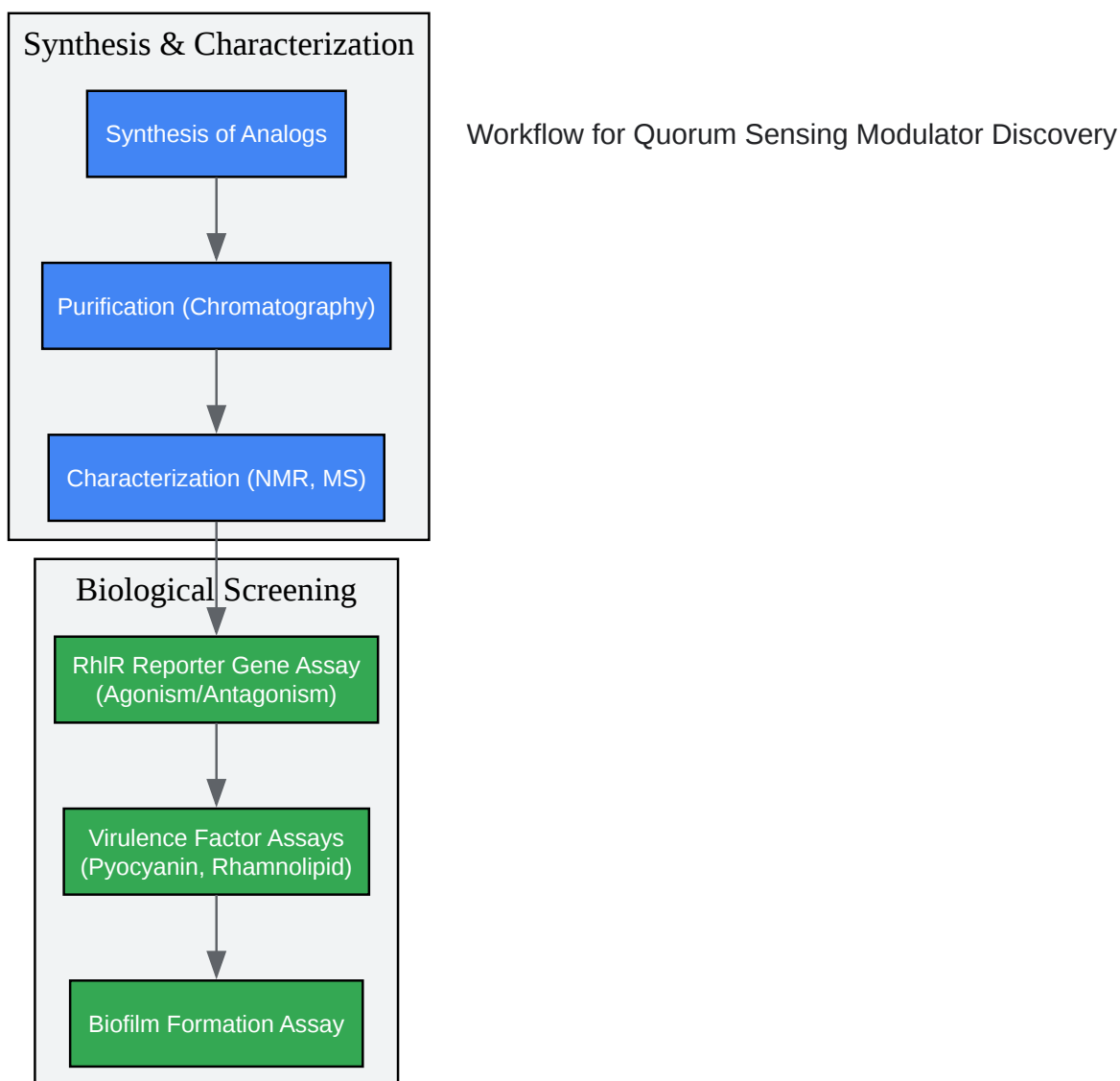
Procedure:

- Acidify the cell-free supernatant to pH 2 with HCl.
- Extract the rhamnolipids with an equal volume of ethyl acetate.
- Evaporate the ethyl acetate and redissolve the residue in chloroform.
- Add methylene blue solution and borax buffer and vortex vigorously.
- Allow the phases to separate. The chloroform phase will be blue.
- Measure the absorbance of the chloroform phase at 638 nm.

- Determine the rhamnolipid concentration using a standard curve prepared with known concentrations of rhamnolipids.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying **N-Butanoyl-DL-homoserine lactone** and its analogs.



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